molecular formula C35H73NO17 B12517953 mPEG17-NH2

mPEG17-NH2

Cat. No.: B12517953
M. Wt: 779.9 g/mol
InChI Key: JFBINIBHZSJMRL-UHFFFAOYSA-N
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Description

Evolution of Poly(ethylene glycol) (PEG) and Amine-Terminated PEG Derivatives in Research

The application of poly(ethylene glycol) in research has evolved significantly since its early uses. Initially recognized for its simple aliphatic structure, water solubility, and low toxicity, PEG has become a versatile tool in various fields, particularly in modifying the properties of other materials and biomolecules nih.govgoogle.com. The conjugation of PEG to therapeutic molecules, a process known as PEGylation, emerged as a strategy to improve pharmacokinetic profiles, enhance solubility, and reduce immunogenicity nih.govbiochempeg.com.

The development of functionalized PEG derivatives, including those terminated with reactive groups like amines, marked a crucial step in expanding PEG's utility. Amine-terminated PEGs are particularly valuable due to the facile reactivity of the primary amine group with various functional handles, allowing for covalent attachment to a broad spectrum of materials, including proteins, peptides, nanoparticles, and surfaces mdpi.comacs.org. This functionalization capability has been central to the design of advanced drug delivery systems, biomaterials, and surface modifications nih.govmdpi.comacs.orgtext2fa.ir. The synthesis of amino-terminated PEG can be achieved through various methods, including the reduction of azide-terminated PEG or nucleophilic substitution of mesylate-terminated PEG using ammonia (B1221849) acs.orgmdpi.com.

Significance of Precisely Defined PEG Chain Lengths (e.g., mPEG17-NH2) in Tailoring Macromolecular Design

While polydisperse PEG (mixtures of chains with varying lengths) has been widely used, the significance of precisely defined PEG chain lengths, often referred to as monodisperse or discrete PEGs, has become increasingly apparent in tailoring macromolecular design biochempeg.combiochempeg.com. The number of ethylene (B1197577) glycol units, and thus the molecular weight and length of the PEG chain, directly influences the physicochemical properties of the resulting conjugate or material. For instance, the length of the PEG chain can impact the hydrodynamic volume, surface shielding effects, and interactions with biological environments acs.orgnih.gov.

For applications requiring precise control over molecular architecture and interactions, such as in the creation of well-defined block copolymers, targeted drug delivery systems, or surfaces with specific properties, using PEG with a defined chain length like this compound is crucial acs.org. A specific chain length ensures uniformity in the resulting structures, leading to more predictable and reproducible behavior acs.org. Research has shown that the PEG chain length plays a major role in determining the cellular interaction of PEGylated nanoparticles, affecting factors like particle size, PEG conformation, and the thickness and surface coverage of the PEG corona acs.org. For example, studies on dendron micelles with different PEG chain lengths demonstrated that shorter PEG chains led to charge-dependent cellular interactions, highlighting the critical role of PEG length in modulating these effects acs.org. Similarly, the length of a PEG linker in drug delivery systems can influence the binding constant of ligands and the cellular permeability of the construct biochempeg.comdovepress.com. Using PEGs with a narrow molecular weight distribution or precise chain lengths helps overcome limitations associated with polydisperse PEGs, such as challenges in maintaining consistent product composition and potential loss of activity due to size heterogeneity acs.org.

Overview of Research Trajectories for Amine-Functionalized Polymeric Precursors

Amine-functionalized polymeric precursors, including mPEG-NH2 derivatives, are actively explored in diverse research trajectories. Their utility stems from the reactive amine group, which serves as a versatile handle for covalent conjugation and chemical modification.

One major trajectory involves their use in the synthesis of block copolymers and polymeric architectures with tailored properties acs.org. By initiating polymerization from the amine terminus or reacting the amine with other functional polymers or monomers, researchers can create complex macromolecular structures for applications in drug delivery, biomaterials, and nanotechnology acs.org. For instance, mPEG-b-PLLA-NH2 has been used as a macroinitiator for the ring-opening polymerization of Nε-(Z)-Lys-NCA to synthesize amphiphilic triblock copolymers, which showed enhanced osteoblast attachment and growth acs.orgqut.edu.au.

Another significant area of research is the surface modification of materials. Amine-terminated PEGs can be grafted onto various surfaces, including nanoparticles, graphene, and solid supports, to alter their surface chemistry, improve hydrophilicity, reduce non-specific protein adsorption, and enable further functionalization with targeting ligands or other biomolecules nih.govtext2fa.irrsc.orgdiva-portal.org. This is particularly relevant in the development of biocompatible materials and interfaces for biomedical devices and diagnostics acs.org.

Furthermore, amine-functionalized polymers are being investigated as adsorbents for the capture of various substances, including CO2 and environmental pollutants rsc.orgdiva-portal.orgacs.orgnih.govsemanticscholar.org. The amine groups can interact with acidic gases like CO2, making these materials promising for carbon capture technologies acs.orgnih.govsemanticscholar.org.

The ability to synthesize amine-terminated PEGs with high purity and controlled functionality is crucial for these research directions acs.orgmdpi.com. Advances in synthetic methodologies continue to improve the efficiency and control over the functionalization process, yielding polymeric precursors with well-defined structures suitable for demanding applications in chemical and materials science acs.orgmdpi.com.

Properties

Molecular Formula

C35H73NO17

Molecular Weight

779.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C35H73NO17/c1-37-4-5-39-8-9-41-12-13-43-16-17-45-20-21-47-24-25-49-28-29-51-32-33-53-35-34-52-31-30-50-27-26-48-23-22-46-19-18-44-15-14-42-11-10-40-7-6-38-3-2-36/h2-36H2,1H3

InChI Key

JFBINIBHZSJMRL-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Synthetic Methodologies and Advanced Characterization of Mpeg17 Nh2

Synthetic Routes to Amino-Terminated Methoxy-Poly(ethylene glycol) (mPEG-NH2)

The synthesis of mPEG-NH2 typically involves functionalizing a precursor polymer or employing controlled polymerization techniques. Several strategies have been developed to introduce the terminal amine group with high fidelity.

Derivatization of Hydroxyl-Terminated mPEG Precursors

A common approach to synthesize mPEG-NH2 is by converting the hydroxyl end group of a methoxy-poly(ethylene glycol) precursor (mPEG-OH) into an amine functionality. This often involves multiple steps to achieve the desired terminal group.

One established method involves the tosylation of the mPEG-OH precursor, followed by nucleophilic substitution with a nitrogen-containing species. The hydroxyl group of mPEG-OH is reacted with p-toluenesulfonyl chloride (TsCl) to form a tosylate ester (mPEG-OTs). wikipedia.orgfishersci.cafishersci.co.uktcichemicals.comlabsolu.caatlantis-press.combeilstein-journals.org The tosylate group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or sodium hydride, to neutralize the acid generated during the reaction. atlantis-press.combeilstein-journals.orgshimadzu.com.cnresearchgate.net

A typical reaction scheme for tosylation involves reacting mPEG-OH with p-toluenesulfonyl chloride in a suitable solvent like dichloromethane (B109758) or acetone, with triethylamine as the base. atlantis-press.comresearchgate.net Yields for the tosylation step can be high, reported around 89.2% for mPEG with a molecular weight of 5000 g/mol . atlantis-press.com

Following the formation of the tosylate ester, the terminal amine group can be introduced via nucleophilic substitution. Common pathways include reaction with azide (B81097) followed by reduction, or Gabriel synthesis.

In the azide pathway, mPEG-OTs is reacted with sodium azide (NaN₃). fishersci.iefishersci.caciteab.comamericanelements.comnih.gov The azide ion displaces the tosylate group, yielding an azido-terminated polymer (mPEG-N₃). rsc.org This reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. rsc.org The azide group is then reduced to a primary amine. Various reduction methods can be employed, including catalytic hydrogenation (e.g., using Pd/C and H₂) or reduction with triphenylphosphine (B44618) (PPh₃) and water (Staudinger reduction). rsc.orgwikipedia.orgfishersci.befishersci.caatamankimya.comatamanchemicals.com The sodium azide/catalytic hydrogenation method and the Mitsunobu-Staudinger method are reported routes for preparing amino-terminated polyethylene (B3416737) glycols. google.com Reduction with zinc in the presence of ammonium (B1175870) chloride has also been shown to effectively convert azido-terminated polyglycols to amines with high yields and end-group fidelity. nih.gov

The Gabriel synthesis is another route involving the reaction of mPEG-OTs with potassium phthalimide (B116566). atlantis-press.comgoogle.com This produces a phthalimide-protected amine terminal group. atlantis-press.comgoogle.com The phthalimide group is then cleaved by reaction with hydrazine (B178648) hydrate (B1144303) or methylamine (B109427) to liberate the primary amine. atlantis-press.com This method is known for producing primary amines selectively and avoiding the formation of secondary or tertiary amines.

Table 1 summarizes typical reagents used in the derivatization of hydroxyl-terminated mPEG.

ReagentRole in SynthesisPubChem CID
p-Toluenesulfonyl chlorideActivating the hydroxyl group7397 wikipedia.orgfishersci.cafishersci.co.uklabsolu.ca
Sodium AzideIntroducing the azide group33557 fishersci.iefishersci.caciteab.comamericanelements.comnih.gov
TriphenylphosphineReducing the azide group11776 wikipedia.orgfishersci.befishersci.caatamankimya.comatamanchemicals.com
Diethyl azodicarboxylateReagent in Mitsunobu reaction5462977 cenmed.comsigmaaldrich.comnih.govuni.luuni.lu
Potassium PhthalimideIntroducing protected amine group-
Hydrazine HydrateCleaving phthalimide group-
Tosylation-Mediated Amine Introduction

Ring-Opening Polymerization (ROP) Initiated by Amine-Containing Species

Amino-terminated PEGs can also be synthesized directly by the ring-opening polymerization of ethylene (B1197577) oxide (EO) using an amine-containing molecule as the initiator. wikipedia.orgnih.govepa.govnih.gov In this approach, the amine or a protected amine acts as the initiating species, opening the cyclic ether ring of ethylene oxide and propagating the polymer chain with the amine group at the alpha (initiating) end and a hydroxyl group at the omega (terminating) end. Subsequent conversion of the omega-hydroxyl group might be needed depending on the desired final architecture.

Controlled ROP of ethylene oxide can be initiated by various species, including metal alkoxides formed from alcohols. uconn.edu While direct initiation with a free amine might be challenging due to side reactions, protected amines or ammonium salts can be used. For example, ammonium-mediated polymerization of amino acid N-carboxyanhydrides has been reported to yield block copolymers initiated by primary amino-functional polymers. mpg.de Metal-free ROP of ethylene oxide using N-heterocyclic carbenes as initiators has also been demonstrated, allowing for the synthesis of end-functionalized PEO chains. bohrium.com

Controlled Polymerization Techniques for Defined mPEG17-NH2 Architecture

Achieving a well-defined this compound structure, specifically controlling the number of ethylene glycol units to approximately 17, requires controlled polymerization techniques. Anionic ring-opening polymerization of ethylene oxide is a common method to synthesize PEGs with controlled molecular weights and low polydispersities. uconn.edu By carefully controlling the monomer-to-initiator ratio, the chain length (and thus the number of repeating units like 17) can be targeted.

The synthesis of end-functionalized PEGs, including those with amine groups, by living/controlled anionic ROP of ethylene oxide using hydroxyl initiators in the presence of specific bases like phosphazenes has been reported. mpg.de The use of appropriate initiators and controlled reaction conditions allows for the synthesis of mPEG with a targeted molecular weight corresponding to approximately 17 EO units and a terminal functionality that can be converted to an amine.

Purification Strategies for High-Purity this compound

Obtaining high-purity this compound is essential for many applications, particularly in the biomedical field. The synthetic process can yield impurities such as unreacted starting materials, side products, and polymers with incorrect end-group functionalization or a broader molecular weight distribution.

Common purification strategies for mPEG-NH2 and other PEG derivatives include precipitation, extraction, and chromatography. Precipitation in a non-solvent, such as cold diethyl ether, is a widely used method to isolate the polymer from reaction mixtures. atlantis-press.comacs.org The polymer is typically dissolved in a suitable solvent (e.g., THF or dichloromethane) and then precipitated by adding a large volume of a non-solvent in which the polymer is insoluble. nih.govacs.org This process can be repeated to improve purity.

Extraction techniques can be employed to remove soluble impurities. For instance, after reduction of the azide, extraction with dichloromethane can be used to isolate the product. nih.gov Washing the organic layer with water or brine can remove inorganic salts and polar byproducts.

Chromatographic methods, such as size exclusion chromatography (SEC) or gel permeation chromatography (GPC), can be used to separate polymers based on their size and to assess the molecular weight distribution and purity. rsc.orgjlu.edu.cnsci-hub.seresearchgate.net While GPC is primarily a characterization tool, preparative GPC can be used for purification in some cases. Other chromatographic techniques like ion-exchange chromatography might be applicable depending on the nature of impurities and the terminal functional group.

Detailed purification procedures often involve dissolving the crude product in a solvent, filtering to remove insoluble materials, concentrating the solution, and then precipitating the polymer. atlantis-press.combeilstein-journals.orgacs.org The precipitated solid is typically collected by filtration and dried under vacuum. nih.govacs.org

Advanced characterization techniques are crucial to confirm the successful synthesis and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is invaluable for confirming the polymer structure, determining the degree of functionalization, and estimating the molecular weight by comparing the integrals of characteristic peaks (e.g., the methoxy (B1213986) protons, the repeating ethylene glycol units, and protons near the amine group). rsc.orgacs.orgjlu.edu.cnsci-hub.seresearchgate.netgoogle.com Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution (Mw/Mn) and assess the polydispersity index (PDI) of the polymer. rsc.orgjlu.edu.cnsci-hub.seresearchgate.net A low PDI indicates a narrow molecular weight distribution, which is desirable for well-defined polymers. Fourier Transform Infrared (FTIR) spectroscopy can provide information about the presence of specific functional groups. rsc.orgjlu.edu.cnsci-hub.se

Table 2 shows example characterization data for mPEG-NH2 synthesis from a research study. rsc.org

SampleYield (%)Conversion (%)Molar Mass ( g/mol ) (GPC)PDI (GPC)
mPEG₂₀₀₀--2000-
mPEG-TsCl889319531.11
mPEG-N₃849919881.04
mPEG-NH₂949819881.03

Note: The molar mass and PDI values are representative examples from a study and may vary depending on the initial mPEG molecular weight and specific synthesis conditions.

Precipitation-Based Purification Methodologies

Precipitation is a widely employed technique for the purification of mPEG-amine, leveraging the differential solubility of the polymer in various solvent systems. A common approach involves dissolving the crude mPEG-amine in a suitable solvent, such as dichloromethane or tetrahydrofuran (B95107) (THF), and then adding a non-solvent, typically cold diethyl ether, to induce precipitation of the polymer nih.govnih.govuni-freiburg.dedaneshyari.com. The principle behind this method is that the polymer is soluble in the initial solvent but insoluble in the non-solvent, causing it to crash out of solution while many impurities, including unreacted starting materials, salts, and low-molecular-weight byproducts, remain dissolved in the solvent/non-solvent mixture.

The precipitated this compound can then be collected by filtration nih.govnih.govdaneshyari.com. This precipitation-reprecipitation process can be repeated multiple times to enhance the purity of the final product daneshyari.com. The effectiveness of precipitation is influenced by factors such as the choice of solvent and non-solvent, the concentration of the polymer solution, the temperature, and the rate of non-solvent addition. Optimizing these parameters is crucial for achieving high purity and maximizing product yield.

Dialysis and Filtration Techniques for Residual Impurity Removal

Dialysis and filtration are essential techniques for removing residual small-molecule impurities, salts, and solvent traces from synthesized this compound. Dialysis utilizes a semipermeable membrane with a defined molecular weight cut-off (MWCO). When the mPEG-amine solution is placed inside dialysis tubing or a cassette and immersed in a large volume of a suitable solvent (often water or a buffer), small impurity molecules can freely pass through the membrane, while the larger polymer chains are retained ereztech.com. By repeatedly changing the external solvent, the concentration of impurities in the polymer solution is gradually reduced. The appropriate MWCO of the membrane is selected to retain the this compound while allowing impurities to diffuse out.

Filtration, particularly using membrane filters, can be employed at various stages of the purification process. It is effective for removing solid particles, precipitates, or aggregated polymer species that may be present after synthesis or precipitation steps nih.govnih.govdaneshyari.com. Sterile filtration can also be performed on the final purified product if required for specific applications. These techniques are often used in combination with precipitation to achieve a high level of purity in the final this compound product.

Advanced Spectroscopic and Chromatographic Characterization of Synthesized this compound

Comprehensive characterization of synthesized this compound is vital to confirm its structure, molecular weight, purity, and the integrity of its terminal functional groups. A combination of advanced spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and end-group functionality of this compound nih.gov. Both ¹H NMR and ¹³C NMR can provide detailed information about the polymer backbone and terminal groups.

For mPEG-amine, characteristic signals in the ¹H NMR spectrum include:

A singlet around 3.3 ppm corresponding to the protons of the terminal methoxy group (-OCH₃) nih.gov.

A multiplet or broad signal around 3.6 ppm attributed to the repeating ethylene glycol units of the PEG backbone (-OCH₂CH₂-) nih.gov.

Signals around 2.8-2.9 ppm corresponding to the methylene (B1212753) protons adjacent to the terminal amine group (-CH₂NH₂) nih.gov.

The integration ratios of these signals can be used to estimate the average molecular weight and confirm the presence and integrity of both the methoxy and amine end groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is used to identify and confirm the presence of key functional groups in the synthesized this compound. By analyzing the absorption or transmission of infrared light by the sample, characteristic vibrational frequencies associated with specific chemical bonds can be identified.

For this compound, typical absorption bands in the FTIR spectrum include:

A broad band around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine group.

Strong bands around 1100 cm⁻¹ characteristic of the C-O-C stretching vibrations within the PEG backbone.

Bands around 2800-3000 cm⁻¹ corresponding to the C-H stretching vibrations.

The presence and relative intensities of these bands provide confirmatory evidence of the successful synthesis of this compound with the desired functional groups.

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass Spectrometry (MS), particularly techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is valuable for determining the average molecular weight and assessing the purity of this compound. MALDI-TOF MS provides a mass spectrum that shows the distribution of polymer chains according to their mass-to-charge ratio.

For a well-defined this compound sample, the spectrum will show a series of peaks corresponding to polymer chains with varying numbers of repeating ethylene glycol units, typically separated by the mass of an ethylene glycol unit (approximately 44 Da). The most abundant peak in this distribution corresponds to the average molecular weight. The presence of peaks at unexpected mass values can indicate impurities or undesired byproducts.

Size Exclusion Chromatography (SEC) for Polydispersity Index Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique used to determine the molecular weight distribution and polydispersity index (PDI) of polymers ereztech.com. SEC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster, while smaller molecules are retained longer within the stationary phase.

By comparing the elution profile of the this compound sample to that of polymer standards with known molecular weights, the average molecular weight (Mn, Mw) and the PDI (Mw/Mn) can be calculated. A low PDI indicates a narrow molecular weight distribution, which is desirable for many applications. SEC can also reveal the presence of higher-molecular-weight aggregates or lower-molecular-weight impurities that may not be evident from spectroscopic methods alone.

Characterization Data Summary (Illustrative Example based on typical PEG-amine analysis):

Characterization MethodKey Information ProvidedTypical Observation for Pure this compound (Illustrative)
¹H NMR Confirmation of end groups and backbone structureCharacteristic signals at ~3.3 ppm (-OCH₃), ~3.6 ppm (-OCH₂CH₂-), ~2.8-2.9 ppm (-CH₂NH₂) with appropriate integration ratios
FTIR Confirmation of functional groupsBands at ~3300-3500 cm⁻¹ (N-H), ~1100 cm⁻¹ (C-O-C)
MALDI-TOF MS Average molecular weight and mass distributionSeries of peaks separated by ~44 Da, centered around the expected molecular weight (~800-900 Da for this compound)
SEC Molecular weight distribution and polydispersity index (PDI)Monomodal peak with a low PDI (typically < 1.1)

Note: The specific values in the "Typical Observation" column are illustrative for mPEG with approximately 17 repeating units and may vary depending on the exact molecular weight and experimental conditions.

Chemical Reactivity and Functionalization Strategies of the Mpeg17 Nh2 Amine Terminus

Reactivity of Primary Amine Groups in mPEG17-NH2

The primary amine terminus of this compound is a highly reactive functional group that undergoes characteristic reactions with various electrophiles. These reactions form the basis for conjugating this compound to a wide range of molecules, including biomolecules, synthetic polymers, and solid surfaces.

Nucleophilic Addition Reactions with Activated Esters (e.g., N-Hydroxysuccinimide Esters)

Primary amines, such as the terminus of this compound, react readily with activated esters, most notably N-hydroxysuccinimide (NHS) esters, to form stable amide bonds nih.govfishersci.cametabolomicsworkbench.orgchemicalbook.comscbt.combiochempeg.com. This reaction is a cornerstone of PEGylation chemistry due to its efficiency and the stability of the resulting amide linkage. The reaction typically proceeds under mild conditions, often in aqueous buffers at slightly alkaline pH (pH 7-9) metabolomicsworkbench.orgbiochempeg.com. The activated ester group is displaced by the amine, resulting in the formation of a covalent amide bond and the release of N-hydroxysuccinimide biochempeg.comwikipedia.org.

The reaction with NHS esters is a direct nucleophilic acyl substitution. The amine nitrogen attacks the carbonyl carbon of the NHS ester, followed by the elimination of the N-hydroxysuccinimide leaving group. This method is widely used for conjugating mPEG-amine to proteins, peptides, and other molecules containing carboxylic acid groups that have been pre-activated as NHS esters.

Reactant 1Reactant 2Functional Group Reacted (this compound)Functional Group Reacted (Reactant 2)Resulting LinkageByproduct
This compoundNHS EsterPrimary Amine (–NH2)Activated Ester (–CO-OSu)Amide (–CO-NH–)N-Hydroxysuccinimide

Amidation Reactions with Carboxylic Acids

While the reaction with NHS esters involves pre-activated carboxylic acids, the primary amine of this compound can also react directly with carboxylic acids to form amide bonds. This reaction typically requires the presence of coupling reagents to activate the carboxylic acid group. Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and reduce side reactions wikipedia.org.

The coupling reagent activates the carboxylic acid, forming a reactive intermediate that is susceptible to nucleophilic attack by the primary amine of this compound. This results in the formation of a stable amide bond. This method is useful for conjugating mPEG-amine to molecules containing free carboxylic acid groups.

Reactant 1Reactant 2Functional Group Reacted (this compound)Functional Group Reacted (Reactant 2)Resulting LinkageCoupling Reagent Required
This compoundCarboxylic AcidPrimary Amine (–NH2)Carboxylic Acid (–COOH)Amide (–CO-NH–)EDC, DCC, HATU, etc.

Reactions with Isothiocyanates, Aldehydes, and Epoxides

The nucleophilic primary amine of this compound can also react with other electrophilic functional groups, including isothiocyanates, aldehydes, and epoxides.

Reaction with Isothiocyanates: Primary amines react with isothiocyanates to form stable thiourea (B124793) linkages. This reaction is often used for the covalent immobilization of amine-containing molecules onto surfaces functionalized with isothiocyanates, or vice versa.

Reaction with Aldehydes: Primary amines undergo reductive amination with aldehydes (or ketones) to form stable secondary amines nih.govchemicalbook.comscbt.com. This reaction involves the initial formation of a reversible imine (Schiff base), which is subsequently reduced to a stable amine using a reducing agent such as sodium cyanoborohydride or sodium borohydride.

Reaction with Epoxides: Epoxides, also known as oxiranes, are highly reactive cyclic ethers. The strained three-membered ring is susceptible to nucleophilic attack. Primary amines can react with epoxides, leading to the ring-opening of the epoxide and the formation of a β-amino alcohol. This reaction can be used to conjugate mPEG-amine to epoxide-functionalized materials or molecules.

Reactant 1Reactant 2Functional Group Reacted (this compound)Functional Group Reacted (Reactant 2)Resulting LinkageNotes
This compoundIsothiocyanatePrimary Amine (–NH2)Isothiocyanate (–N=C=S)Thiourea (–NH-CS-NH–)
This compoundAldehydePrimary Amine (–NH2)Carbonyl (–CHO)Secondary Amine (–CH2-NH–)Requires reducing agent (Reductive amination)
This compoundEpoxidePrimary Amine (–NH2)Epoxide Ringβ-Amino AlcoholRing-opening reaction

Ring-Opening Polymerization Initiation with N-Carboxyanhydrides (NCAs)

Primary amines, including mPEG-amine, are known initiators for the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). This polymerization method allows for the controlled synthesis of polypeptides and block copolymers. In the presence of a primary amine initiator, the NCA monomer undergoes ring-opening, with the amine acting as the nucleophile that attacks the activated carbonyl group of the NCA.

The polymerization proceeds via the "normal amine mechanism" (NAM), where the polymer chain grows by the sequential addition of NCA monomers to the propagating amine terminus. This results in the release of carbon dioxide as a byproduct. Using this compound as the initiator allows for the synthesis of well-defined mPEG-polypeptide block copolymers, where the polypeptide chain is attached to the amine terminus of the PEG block.

InitiatorMonomerInitiating Group (Initiator)Propagating SpeciesResulting Polymer SegmentByproduct
This compoundα-amino acid NCAPrimary Amine (–NH2)Amine terminusPolypeptideCO2

Strategies for Orthogonal Functionalization and Multi-Functionalization

The presence of a single, well-defined primary amine group in this compound allows for straightforward monofunctionalization. However, to create more complex structures or to conjugate multiple different molecules, strategies for orthogonal functionalization and multi-functionalization are employed.

Orthogonal functionalization involves the selective reaction of the amine group without affecting other functional groups that may be present on a molecule being conjugated, or the subsequent introduction of additional reactive groups onto the PEG chain. This is achieved by utilizing reaction chemistries that are specific to the primary amine under particular reaction conditions (e.g., pH, solvent, temperature) and are unreactive towards other functionalities.

For multi-functionalization, this compound can serve as a building block for creating branched or multi-arm PEG derivatives with additional reactive groups. For example, the amine can be reacted with a molecule containing multiple activated esters or other amine-reactive groups. Alternatively, heterobifunctional or multifunctional PEG linkers can be synthesized or utilized, where the mPEG-amine is one of several distinct reactive termini. These strategies allow for the precise attachment of different molecules to a single PEG scaffold, enabling the development of sophisticated conjugates for applications requiring multiple functionalities, such as targeted drug delivery systems with imaging capabilities or biomaterials with tailored surface properties.

StrategyDescriptionExample
MonofunctionalizationReaction of the single primary amine with a compatible functional group.Conjugation of a protein with an NHS ester to the this compound amine.
Orthogonal FunctionalizationSelective reaction of the amine using chemistry inert to other functionalities.Reacting this compound with an NHS ester in the presence of a thiol.
Multi-functionalizationCreating PEG derivatives with multiple reactive sites, starting from this compound or using multi-arm/heterobifunctional PEGs.Reacting this compound with a molecule containing multiple activated esters.

Protecting Group Chemistry for Selective Reactivity (e.g., Fmoc, DMT)

Controlling the reactivity of the primary amine terminus of this compound is often crucial for multi-step synthesis or selective functionalization in the presence of other reactive groups. Protecting group chemistry allows for the temporary masking of the amine functionality, enabling reactions to occur at other sites on a molecule or facilitating sequential coupling steps. Commonly employed protecting groups for amine functionalities include 9-fluorenylmethoxycarbonyl (Fmoc) and dimethoxytrityl (DMT). uci.edu

The Fmoc group is a base-labile protecting group that is widely used in peptide synthesis and polymer modification. uci.edurapp-polymere.comrsc.org It can be introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu. uci.eduiris-biotech.de The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with secondary amines, such as piperidine, in a polar solvent. uci.edurapp-polymere.comrsc.org This orthogonality with acid-labile protecting groups makes Fmoc valuable for multi-step syntheses requiring differential deprotection. rsc.org

Dimethoxytrityl (DMT) is an acid-labile protecting group frequently used in oligonucleotide synthesis. uci.edu While primarily used for protecting hydroxyl groups, related trityl-based protecting groups can be employed for amines. DMT is removed under mild acidic conditions, such as treatment with dilute trifluoroacetic acid. uci.edu The lability of DMT in acidic environments is significantly influenced by the presence of electron-donating groups, with dimethoxytrityl being more acid-labile than monomethoxytrityl or trityl groups. uci.edu

The strategic use of orthogonal protecting groups like Fmoc and DMT allows for the selective deprotection and functionalization of different termini on a molecule, which is particularly relevant when working with heterobifunctional or multi-arm PEG derivatives. researchgate.net For instance, a PEG molecule functionalized with both Fmoc-protected amine and a DMT-protected group (e.g., hydroxyl or another amine) could allow for the selective reaction at one terminus after specific deprotection, followed by deprotection and reaction at the other terminus. researchgate.net

Introduction of Secondary Reactive Handles for Subsequent Derivatization

Beyond direct conjugation, the amine terminus of this compound can be functionalized to introduce secondary reactive handles. These handles serve as versatile attachment points for subsequent derivatization, enabling the creation of more complex architectures or facilitating specific conjugation chemistries, such as click chemistry. researchgate.netacs.org

One common strategy involves reacting the primary amine with reagents to introduce functional groups like maleimide (B117702), azide (B81097), alkyne, or activated esters. For example, reaction with maleic anhydride (B1165640) can introduce a maleic acid derivative, which can then be cyclized to form a maleimide group. atlantis-press.com Maleimide groups are highly reactive towards thiols via Michael addition, forming stable thioether bonds, which is a widely used click chemistry reaction in bioconjugation. interchim.fracs.org

Introduction of azide or alkyne functionalities allows for participation in azide-alkyne cycloaddition reactions, another prominent click chemistry method. researchgate.netacs.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful tools for creating stable linkages under mild conditions. researchgate.netacs.org

Activated esters, such as N-hydroxysuccinimide (NHS) esters, can also be introduced by reacting the mPEG-NH2 with a molecule containing both a carboxylic acid and an NHS ester leaving group, or by activating a newly introduced carboxylic acid group. These activated esters can then react with amines or other nucleophiles on target molecules. laysanbio.comnanosoftpolymers.combiochempeg.com

The choice of secondary reactive handle depends on the desired subsequent conjugation partner and reaction conditions. Introducing these handles expands the possibilities for creating sophisticated PEGylated constructs with tailored properties for various applications.

Kinetic and Mechanistic Investigations of this compound Functionalization Reactions

Understanding the kinetics and mechanisms of this compound functionalization reactions is essential for optimizing reaction conditions, controlling product heterogeneity, and predicting reactivity. Studies investigating the reaction rates and pathways provide valuable insights into the factors influencing conjugation efficiency and selectivity.

The reactivity of the primary amine group in this compound is influenced by factors such as pH, temperature, solvent, concentration of reactants, and the nature of the electrophilic partner. Amine reactions, particularly acylation with activated esters or reductive amination with aldehydes, are typically sensitive to pH, as the amine must be in its deprotonated form to act as a nucleophile. interchim.fr Optimal pH ranges are often slightly alkaline (e.g., pH 7-9) for reactions with NHS esters. interchim.fr

Kinetic studies often involve monitoring the consumption of reactants or the formation of products over time using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography (e.g., HPLC). researchgate.netresearchgate.netsurrey.ac.uk For instance, the reaction between an amine and o-phthalaldehyde (B127526) (OPA) can be monitored by UV kinetic methods. researchgate.net

Mechanistic investigations can involve detailed analysis of reaction intermediates and transition states, sometimes aided by computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.net These studies can elucidate the step-by-step process of the reaction and the roles of catalysts or additives. For example, DFT calculations have been used to propose detailed mechanisms for the hydrolysis of mPEG-NHS carbonates, providing insights into how the structure of the PEG reagent affects its reactivity and stability. researchgate.netresearchgate.netconicet.gov.ar

Research has also explored the impact of structural variations in PEG reagents on reaction kinetics. Studies on mPEG-NHS carbonates with different alkyl spacer lengths between the PEG chain and the NHS carbonate group have shown that the spacer length can influence the hydrolysis rate and, consequently, the reactivity towards amines. researchgate.netconicet.gov.ar

Polymer Engineering and Advanced Architectures Incorporating Mpeg17 Nh2

Design and Synthesis of Block Copolymers with mPEG17-NH2 as a Hydrophilic Segment

Diblock Copolymer Synthesis (e.g., mPEG-b-PCL, mPEG-b-PPS)

Diblock copolymers consisting of a hydrophilic mPEG segment and a hydrophobic segment like polycaprolactone (B3415563) (PCL) or polyphenylsulfide (PPS) can be synthesized using mPEG-NH2 as a macroinitiator. For instance, mPEG-b-PCL copolymers can be prepared via the ring-opening polymerization of ε-caprolactone initiated by mPEG with a catalyst such as stannous octoate researchgate.net. A specific method for synthesizing MPEG-PCL-NH2 involves a three-step process, including ROP of ε-caprolactone from a Schiff base initiator, followed by coupling with α-monocarboxy-ω-monomethoxy poly(ethylene glycol) (CMPEG), and finally converting the Schiff base end group to an amine worldscientific.com. The molecular weight and composition of these diblock copolymers can be controlled by adjusting the monomer-to-initiator ratio nih.gov. Characterization techniques such as 1H NMR and gel permeation chromatography (GPC) are employed to confirm the structure and molecular weight of the synthesized copolymers worldscientific.comnih.gov.

Triblock Copolymer Architectures (e.g., MPEG-b-PLLA-b-PLL, PEG-b-PCL-b-PEG)

Triblock copolymers offer increased complexity and tunable properties. mPEG-b-PLLA-b-PLL is an example of an amphiphilic triblock copolymer synthesized using an amino-terminated diblock copolymer precursor. Specifically, methoxy-poly(ethylene glycol)-b-poly(L-lactide)-amine (MPEG-b-PLLA-NH2) can be used as a macroinitiator for the ring-opening polymerization of Nε-(Z)-lysine-N-carboxyanhydride (Nε-(Z)-Lys-NCA) to yield MPEG-b-PLLA-b-PZLys, which is subsequently deprotected to obtain MPEG-b-PLLA-b-PLL acs.orgqut.edu.aunih.govuq.edu.au. The chain lengths of each block in these triblock copolymers can be controlled by varying the feed ratios of the monomers acs.orguq.edu.au. Another type of triblock copolymer, PEG-b-PCL-b-PEG, can be synthesized, often with PEG as the outer blocks and PCL as the inner block, contributing to amphiphilic characteristics researchgate.net.

Graft Copolymer and Star Polymer Formulations

Beyond linear block copolymers, mPEG-NH2 and similar PEG-NH2 derivatives are utilized in the synthesis of more complex architectures like graft and star polymers. Graft copolymers can be synthesized by grafting PEG chains onto a polymer backbone. For example, a poly(2-(dimethylamino)ethyl methacrylate) backbone can be grafted with PEG to form amphiphilic copolymers mdpi.com. Star polymers, characterized by multiple arms emanating from a central core, can also incorporate PEG segments. Star-shaped poly(ethylene glycol)-b-poly(ε-caprolactone) (sPCL-b-PEG) copolymers, for instance, have been synthesized using multi-armed initiators or by modifying pre-formed star polymers with PEG-NH2 semanticscholar.orgresearchgate.net. In some star polymer syntheses, mPEG-NH2 acts as a macroinitiator for the ROP of monomers like β-benzyl L-aspartate-N-carboxyanhydride (BLA-NCA) to form arms that are then attached to a core nih.gov. Miktoarm star copolymers, where different types of polymer arms are present, can also be synthesized using mPEG-NH2 in conjunction with other polymerization techniques semanticscholar.orgrsc.org.

Self-Assembly Behavior of this compound-Containing Amphiphilic Block Copolymers

Amphiphilic block copolymers containing a hydrophilic mPEG segment and a hydrophobic segment exhibit the ability to self-assemble in selective solvents. In aqueous environments, the hydrophobic blocks tend to aggregate to minimize contact with water, while the hydrophilic PEG blocks form a solvated corona, leading to the formation of various nanostructures, most notably polymeric micelles and nanoparticles.

Formation of Polymeric Micelles and Nanoparticles

Polymeric micelles formed by mPEG-NH2-containing block copolymers typically possess a core-shell structure, with the hydrophobic block forming the core and the hydrophilic PEG block forming the shell worldscientific.comrug.nl. This core-shell architecture is crucial for encapsulating hydrophobic molecules within the core while the PEG shell provides stability in aqueous media and can reduce non-specific interactions rug.nlnih.gov. Examples of such micelle-forming copolymers include mPEG-b-PCL researchgate.networldscientific.comnih.govresearchgate.net, mPEG-b-p(HPMA-Bz) acs.org, and triblock copolymers like MPEG-b-PLLA-b-PLL qut.edu.au. The self-assembly process can be achieved through methods such as direct dissolution or dialysis, where the copolymer is dissolved in a water-miscible organic solvent and then introduced into water, followed by removal of the organic solvent rug.nlnih.gov. Nanoparticles can also be formed through self-assembly, and the properties of these nanoparticles, such as size, are influenced by the copolymer characteristics and preparation methods researchgate.netmdpi.comacs.org.

Factors Influencing Micellar Critical Concentration and Morphology

The self-assembly of amphiphilic block copolymers into micelles occurs above a certain concentration known as the critical micelle concentration (CMC). The CMC is a key parameter indicating the stability of micelles upon dilution worldscientific.comnih.gov. Factors influencing the CMC and the morphology of the formed micelles include the chemical structure and molecular architecture of the copolymer, the molecular weights and relative lengths of the hydrophilic and hydrophobic blocks, and environmental conditions such as temperature, pH, and ionic strength nih.govacs.orgpolymer.cn. For instance, the ratio of the hydrophilic to hydrophobic block length significantly impacts micelle formation and properties nih.gov. Studies have shown that the CMC can be determined using techniques like fluorescence probe spectroscopy worldscientific.compolymer.cn. The morphology of the self-assembled structures can also be tuned by varying parameters like water content and initial copolymer concentration polymer.cn. Characterization techniques such as dynamic light scattering (DLS), electron microscopy (ESEM, TEM, cryo-TEM), and atomic force microscopy (AFM) are used to analyze the size, size distribution, and morphology of the formed micelles and nanoparticles worldscientific.comnih.govacs.orgnih.gov.

Supramolecular Architectures from PEGylated Systems

PEGylated systems, including those incorporating mPEG-NH2, are widely employed in the construction of supramolecular architectures. The hydrophilic PEG block promotes self-assembly in aqueous environments when conjugated to hydrophobic moieties or other interactive components. This self-assembly can lead to the formation of well-defined structures such as micelles and nanoparticles. ecust.edu.cnresearchgate.netumich.edu

For instance, mPEG-NH2 has been used as an initiator for the ring-opening polymerization of monomers like γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) to synthesize block copolymers such as PBLG-b-PEG. ecust.edu.cn These rod-coil block copolymers can undergo complex self-assembly processes in solution, forming various micellar structures depending on factors like concentration and solvent composition. ecust.edu.cn Understanding the supramolecular assembly of such polypeptide-based copolymers is relevant for exploring the aggregation behaviors of complex protein systems. ecust.edu.cn

Furthermore, mPEG-NH2 has been modified via Michael addition to form novel nanoparticles, demonstrating its role in creating biocompatible supramolecular carriers. researchgate.net The resulting nanoparticles can exhibit specific properties, such as spherical shape and controlled size distribution, which are crucial for applications like drug delivery and imaging. researchgate.net The ability of PEGylated peptides to co-assemble into fibrous networks also highlights the potential of mPEG-NH2 conjugates in forming ordered supramolecular structures. oup.com

Polymer Network and Hydrogel Formation from this compound Derivatives

Derivatives of mPEG-NH2, including those with varying PEG chain lengths, are frequently utilized as building blocks for the formation of three-dimensional polymer networks, commonly known as hydrogels. Hydrogels are characterized by their ability to absorb significant amounts of water while maintaining structural integrity, making them valuable in various biomedical and material science applications. nsf.govacs.org

The terminal amine group of mPEG-NH2 provides a reactive handle for crosslinking reactions, enabling the formation of stable hydrogel networks. polysciences.com By reacting mPEG-NH2 with multi-functional crosslinkers or co-polymerizing it with other monomers, researchers can create hydrogels with tunable mechanical properties and swelling characteristics. acs.org

One approach involves using mPEG-NH2 as a macroinitiator for the synthesis of block copolymers with segments capable of physical or chemical crosslinking. For example, mPEG-NH2 initiated the polymerization of N-carboxyanhydride (NCA) monomers to yield mPEG-b-polypeptide block copolymers that can form hydrogels. nsf.govnih.govsci-hub.sescispace.com The polypeptide block can contribute to hydrogel formation through mechanisms like β-sheet assembly or other physical interactions. scispace.com

Crosslinking Mechanisms for Hydrogel Scaffolds

Hydrogels derived from mPEG-NH2 derivatives can be formed through various crosslinking mechanisms, broadly categorized into chemical and physical crosslinking. Chemical crosslinking involves the formation of permanent covalent bonds between polymer chains, while physical crosslinking relies on reversible non-covalent interactions.

Chemical crosslinking often utilizes the reactive amine group of mPEG-NH2. Reactions with multi-functional molecules containing groups reactive towards amines, such as activated esters, isocyanates, or epoxides, can create covalent crosslinks. Michael addition reactions, for instance, have been used to modify mPEG-NH2 for nanoparticle and potentially hydrogel formation. researchgate.net Ring-opening polymerization of NCA monomers initiated by mPEG-NH2 results in block copolymers where the subsequent self-assembly or reaction of the polypeptide block can lead to hydrogel formation. nsf.govnih.govecust.edu.cnacs.orgsci-hub.se

Physical crosslinking mechanisms in systems involving mPEG-NH2-based block copolymers can include hydrophobic interactions between non-PEG blocks, π-π stacking, hydrogen bonding, or the formation of crystalline domains. In mPEG-b-polypeptide hydrogels, the self-assembly of polypeptide segments into secondary structures like α-helices or β-sheets can drive physical crosslinking and hydrogel formation. acs.orgscispace.com The specific mechanism is highly dependent on the nature of the co-polymerized block and the environmental conditions.

Integration into Injectable In Situ Gelling Systems

Injectable in situ gelling systems are designed to be administered as a liquid solution that undergoes gelation within the body, typically in response to physiological stimuli such as temperature or pH. mPEG-NH2 derivatives play a role in the development of such systems by contributing to the synthesis of polymers that exhibit this thermoresponsive or other stimuli-responsive behavior. nih.govsci-hub.setandfonline.comgoogle.com

Block copolymers synthesized using mPEG-NH2 as an initiator, such as certain mPEG-b-polypeptide copolymers, have demonstrated thermoresponsive gelation properties. nih.govsci-hub.se These systems can exist as a solution at room temperature and transition to a gel at body temperature (37°C). sci-hub.se The gelation is often attributed to the temperature-dependent aggregation or conformational changes of the non-PEG block, driven by interactions that lead to the formation of a physical network. sci-hub.se

Applications of Mpeg17 Nh2 in Functional Biomaterials and Nanotechnology

Surface Modification and Functionalization of Advanced Materials

The reactive amine group of mPEG-NH2 serves as a crucial handle for modifying the surface properties of a wide range of advanced materials, including metallic and oxide substrates and nanoparticles. This functionalization is key to tailoring material interactions with their environment, improving biocompatibility, and enabling further conjugation with biomolecules.

Surface Immobilization on Metallic and Oxide Substrates (e.g., Gold, Silica (B1680970), SPIONs)

mPEG-NH2 can be directly immobilized onto surfaces or used as a building block in surface functionalization strategies. For metallic substrates like gold, amine groups can interact with the surface, although thiol-terminated PEGs are more commonly used for stable self-assembled monolayers on gold. However, amine-reactive chemistry can be employed on modified gold surfaces. Silica and superparamagnetic iron oxide nanoparticles (SPIONs) are frequently functionalized using silane (B1218182) coupling agents containing amine groups, such as (3-aminopropyl)triethoxysilane (APTES), which create an amine-terminated surface that can then be further modified with mPEG-NH2 or other PEG derivatives via the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters). This process, known as PEGylation, is a common strategy for nanoparticle surface functionalization to increase stability in biological environments. For instance, amine-functionalized iron oxide nanoparticles can be grafted with PEG. Optimizing amine functionalization on materials like maghemite nanoparticles through controlled hydroxylation and silica interlayer engineering can lead to enhanced control over amine group density and surface uniformity.

Enhancement of Colloidal Stability and Dispersion of Nanoparticles

A primary application of mPEG-NH2 and similar PEG-amine derivatives in nanotechnology is the improvement of nanoparticle colloidal stability and dispersion, particularly in aqueous and biological media. Nanoparticles, especially those with high surface area-to-volume ratios like SPIONs, have a tendency to aggregate, which can limit their effectiveness and lead to rapid clearance in biological systems. Grafting PEG chains onto the nanoparticle surface creates a hydrophilic layer or "brush" that provides steric repulsion between particles, preventing aggregation and maintaining a stable dispersion. This steric stabilization is crucial for maintaining the stability of magnetic nanoparticles in biomedical applications and relies on the density of macromolecules on the surface and their interaction with the dispersion medium. Studies have shown that mPEG-NH2-coated nanocrystals exhibit superior water solubility and single-particle dispersion. The colloidal stability of nanoparticles is influenced by factors including the capping layer, and PEGylation is a widely used technique to improve it. The zeta potential, a measure of surface charge, is also a key indicator of colloidal stability, with values typically between -30 mV to +30 mV indicating stability.

Reactive Patterning of Surfaces for Directed Molecular Assembly

The terminal amine group on mPEG-NH2 provides a reactive site that can be utilized for creating patterned surfaces. By selectively immobilizing mPEG-NH2 or other amine-reactive molecules onto defined areas of a substrate, researchers can create chemical patterns that direct the assembly of other molecules, including biomolecules. This is often achieved by reacting the amine groups with complementary functional groups patterned on the surface, such as activated esters or epoxides. This allows for precise control over the spatial arrangement of molecules on a surface, which is critical for applications in biosensors, microarrays, and platforms for studying molecular interactions. For instance, amine-reactive PEG can be applied to surfaces to create a passivated background with reactive sites for tethering molecules. This directed assembly approach enables the creation of complex surface architectures for various research and technological applications.

Engineering of Polymeric Nanostructures for Encapsulation and System Integration

mPEG-NH2 plays a significant role in the design and engineering of polymeric nanostructures, particularly core-shell nanoparticles, which are widely explored for applications such as drug delivery and imaging.

Design Principles for Core-Shell Polymeric Nanoparticles

Core-shell polymeric nanoparticles typically consist of a hydrophobic core that can encapsulate therapeutic agents and a hydrophilic shell that provides stability and biocompatibility in aqueous environments. Polyethylene (B3416737) glycol (PEG) is a commonly used polymer for the hydrophilic shell due to its excellent biocompatibility and ability to reduce opsonization, thus prolonging circulation time in the bloodstream. The design principles involve the use of amphiphilic block copolymers, where one block forms the core and the other (often PEG) forms the shell through self-assembly in aqueous media. The molecular weight and architecture of the PEG block, as well as the core-forming block, are critical parameters that influence the nanoparticle size, shape, stability, and drug-loading capacity. The incorporation of PEG and amine groups can significantly modulate interactions with biological barriers.

Integration into Engineered Biomaterials and Biofabrication Processes

The incorporation of mPEG17-NH2 into engineered biomaterials and biofabrication processes leverages its unique properties, particularly its hydrophilicity and reactive amine handle, to influence material structure, function, and interaction with biological systems.

Component in the Design of Scaffolds for Regenerative Engineering

This compound, or more generally mPEG-NH2 with similar chain lengths, plays a role in the design of scaffolds for regenerative engineering, primarily through its use in synthesizing block copolymers. These copolymers can form structured materials that influence cell behavior. For instance, amphiphilic triblock copolymers incorporating methoxy-poly(ethylene glycol), poly(L-lactide), and poly(L-lysine) (MPEG-b-PLLA-b-PLL) have been synthesized using amino-terminated MPEG-b-PLLA as a macroinitiator. qut.edu.auacs.org Specifically, MPEG-b-PLLA-NH2 with a degree of polymerization for MPEG of 17 (DPMPEG = 17) has been used in this context. acs.org

These triblock copolymers have demonstrated enhanced cell attachment and proliferation compared to diblock copolymers or virgin PLLA films. qut.edu.auacs.org The self-segregation of these amphiphilic copolymers on the surface of biodegradable polyesters like PLLA is thought to facilitate the presentation of functional groups, which is beneficial for tissue engineering scaffolds. qut.edu.auacs.org Studies have shown that increasing the PLL content in MPEG-b-PLLA-b-PLL triblock polymers leads to increased cell adherence. qut.edu.au The hydrophilic MPEG and PLL chains are believed to form an extended layer on the copolymer surfaces, improving cell attachment compared to PLLA alone or MPEG-b-PLLA diblock copolymers. qut.edu.au

Biodegradable scaffolds are crucial in regenerative medicine for creating 3D environments that promote tissue formation and support stem cell differentiation. wjps.ir They provide structural support and mimic the native extracellular matrix (ECM), facilitating cell adhesion, proliferation, and differentiation. mdpi.com The ability to functionalize these scaffolds with bioactive molecules, a process where mPEG-NH2 can be instrumental, is key to enhancing myogenic differentiation and tissue regeneration. mdpi.com

Development of Functional Interfaces Between Biological Systems and Synthetic Materials

The amine group of this compound provides a reactive handle for conjugating the PEG chain to synthetic material surfaces, thereby creating functional interfaces with biological systems. This pegylation process is widely used to modify the surface properties of materials, including nanoparticles and biomedical devices. nanocs.netchemicalbook.com

The hydrophilic nature of the PEG block helps to improve the biocompatibility of synthetic materials and can reduce non-specific protein adsorption and cellular uptake, which is often crucial for applications like drug delivery and implants. nanocs.netnih.gov By modifying surfaces with mPEG-NH2, researchers can influence the interaction of materials with biological fluids and cells, tailoring responses for specific applications. biorxiv.org The terminal amine group allows for subsequent conjugation of targeting ligands or other biomolecules to the PEGylated surface, enabling specific interactions with biological targets. nanocs.netponsure.com

Bio-inspired Material Design Leveraging this compound Chemistry

While the search results did not provide direct examples of this compound being used in materials explicitly labeled as "bio-inspired" in the same vein as mimicking natural structures like bone or nacre ethz.chmdpi.commpg.debioinspiredmaterials.comchimia.ch, its use in creating biomaterials that interact favorably with biological systems aligns with the broader principles of bio-inspired design. The development of materials that promote specific cell responses, such as enhanced adhesion and proliferation observed with copolymers incorporating this compound derivatives, is a form of functional bio-inspiration. qut.edu.auacs.orgqut.edu.au

The ability of mPEG-NH2 to be incorporated into amphiphilic block copolymers that self-assemble and present functional groups on surfaces mimics, in a simplified way, the complex hierarchical organization and surface chemistry found in natural biological materials that regulate cell interactions. qut.edu.auacs.org This approach, focused on controlling the interface between synthetic materials and biological environments to achieve desired cellular outcomes, is a key aspect of designing materials that are "inspired by nature's ability to form intricate materials" and interact effectively with biological systems. mdpi.com

Bioconjugation Chemistry and Site Specific Modification Using Mpeg17 Nh2

Covalent Conjugation of mPEG17-NH2 to Biomolecules

The primary amine group of this compound is a highly reactive nucleophile, making it suitable for forming stable covalent bonds with various functional groups present in biomolecules. This reactivity is central to its application in bioconjugation.

Conjugation to Proteins, Peptides, and Antibodies via Amine Reactivity

Proteins, peptides, and antibodies contain primary amine groups, primarily at the N-terminus of each polypeptide chain (α-amine) and in the side chains of lysine (B10760008) residues (ε-amines). These amine groups are often located on the surface of proteins, making them accessible for conjugation reactions in aqueous environments. thermofisher.comthermofisher.com this compound can be conjugated to these amine groups through various chemistries, with the formation of stable amide bonds being a common outcome.

A widely used method for conjugating amines to biomolecules involves activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. NHS esters react efficiently with primary amines in slightly alkaline buffers (typically pH 7-9) to form stable amide linkages. thermofisher.comwindows.net Since proteins and antibodies often have multiple lysine residues, in addition to the N-terminus, they present multiple potential sites for reaction with amine-reactive reagents like NHS-activated linkers. windows.netthermofisher.com

Other chemical approaches for amine-targeted conjugation include the use of imidoesters, which form amidine bonds, and reductive amination, which can be used to couple amines to carbonyl groups (aldehydes and ketones). thermofisher.comthermofisher.comthermofisher.com Carbodiimides, such as EDC, can also mediate the conjugation of carboxyl groups on biomolecules to primary amines on this compound, forming amide bonds. thermofisher.comthermofisher.com

Peptide modification services frequently utilize conjugation to the N-terminal amine or lysine side chains for various purposes, including the attachment of labels or conjugation to carrier proteins. genscript.com

Labeling Strategies for Research Probes and Analytical Tools

The conjugation of this compound can be employed in labeling strategies to create research probes and analytical tools. By conjugating this compound to molecules containing detectable labels (e.g., fluorescent dyes, biotin (B1667282), radioactive isotopes) or functional moieties, researchers can create tools for imaging, detection, and affinity-based assays. thermofisher.comneb.com

For instance, fluorescent dyes activated with NHS esters can be conjugated to the amine groups of antibodies, allowing for their use in immunofluorescence and other imaging applications. thermofisher.comnih.gov Similarly, conjugating this compound to biotin can create a handle for streptavidin-based detection or purification systems.

The versatility of amine-reactive chemistry, which is applicable to this compound, enables the creation of a wide array of labeled biomolecules for diverse research purposes. thermofisher.com

Site-Selective Bioconjugation Methodologies

While amine-reactive chemistry using reagents like NHS esters is versatile due to the abundance of lysine residues, it often results in heterogeneous mixtures with varying degrees of PEGylation at multiple sites. windows.netthermofisher.com Achieving site-selective conjugation, where the PEG chain is attached to a specific, desired location on the biomolecule, requires more controlled methodologies.

Strategies for Directed this compound Coupling to Specific Biomolecular Sites

Strategies for directed coupling of this compound to specific sites involve leveraging unique or less abundant functional groups on the biomolecule or employing techniques that restrict reactivity to a particular location.

One approach involves targeting functional groups that are present in low copy numbers or at specific, engineered sites. For example, cysteine residues, which contain sulfhydryl groups, are less abundant than lysines in many proteins and can be targeted using maleimide (B117702) chemistry. thermofisher.comthno.org While this compound itself reacts with amines, a modified mPEG linker with a different reactive group (e.g., maleimide) would be needed to target cysteines.

Site-selective modification can also be achieved through enzymatic methods or by introducing non-natural amino acids with unique reactive handles at desired positions within the protein sequence. nih.govprinceton.edu These engineered sites can then be specifically targeted for conjugation with a complementary functionalized mPEG linker.

Furthermore, some strategies exploit the differential reactivity of functional groups based on their local chemical environment or accessibility. For instance, the C-terminal carboxylate of a protein can be selectively targeted under certain conditions using photoredox catalysis, which exploits differences in oxidation potentials. nih.govprinceton.edu While this specific example targets carboxylates, the principle of exploiting differential reactivity can be applied to other functional groups for site-selective amine conjugation with appropriately designed linkers.

Research is ongoing to develop new methodologies for site-selective bioconjugation that offer improved control over the conjugation site, leading to more homogeneous products. rsc.orgnih.gov

Impact of this compound Conjugation on Biomolecular Characteristics (from a structural/functional perspective, not clinical)

The covalent conjugation of this compound to a biomolecule can significantly impact its structural and functional characteristics. The attachment of the hydrophilic PEG chain alters the biomolecule's hydrodynamic volume, potentially affecting its diffusion, interactions with other molecules, and recognition by cellular machinery. biochempeg.com

From a structural perspective, the presence of the PEG chain can shield areas of the protein surface, potentially reducing aggregation or non-specific binding. However, if the conjugation occurs near or within an active site or binding interface, it can sterically hinder interactions, leading to a decrease in biological activity. thermofisher.com The degree of PEGylation (number of PEG chains attached) and the specific sites of attachment play crucial roles in determining the extent of these structural and functional changes.

Research has explored the impact of PEGylation on protein structure and function, often comparing conjugates with different PEG sizes and attachment chemistries. For example, studies have investigated how PEGylation affects enzymatic activity or antibody binding affinity. thermofisher.comacs.org The location of PEG attachment, whether site-specific or random, can have differential effects on the biomolecule's conformation and accessibility of functional regions.

While the PEG chain itself is generally considered inert and biocompatible, its physical presence can subtly or significantly alter the biomolecule's native state and its ability to interact with its biological targets. Understanding these impacts is crucial for designing effective bioconjugates for research or therapeutic applications.

Influence on Protein Dimerization and Functional Conformation

Studies on protein modification highlight that site-selective strategies are based on the structural and functional sites within proteins mdpi.com. High-density polymer conjugation, such as with comb-shaped conjugates, has been shown to effectively inhibit protein-protein interactions while preserving enzymatic activity mdpi.com. This suggests that the presentation and density of the attached polymer chains play a crucial role in modulating protein interactions. While specific research detailing the influence of this compound on the dimerization equilibrium or functional conformation of particular proteins was not extensively found in the literature search, the general principles of PEGylation effects can be considered. The bulky and highly hydrated nature of PEG can sterically hinder the approach of other molecules, including other protein subunits required for dimerization tandfonline.com. The extent of this influence would depend on the number and location of this compound molecules conjugated to the protein, as well as the specific protein's structure and dimerization interface.

Furthermore, the attachment of PEG chains can induce conformational changes in the protein. Techniques like Hydrogen/Deuterium Exchange MS are used to characterize protein dynamics and changes in conformation upon perturbation, such as by modifications nih.gov. While direct data for this compound is limited, the covalent attachment of a polymer chain can alter the protein's flexibility and stability, potentially affecting its functional conformation necessary for activity. The impact on conformation is a critical aspect of protein PEGylation, as maintaining the native fold is essential for biological function ebsco.com.

Modulation of Biomolecular Interactions in Complex Systems (excluding biological response details)

This compound, when conjugated to biomolecules, can significantly modulate their interactions within complex biological systems. This modulation is largely attributed to the unique properties of the PEG chain, which is highly soluble in water and can form extensive hydrogen bonds, creating a hydration shell around the conjugated molecule tandfonline.comnih.gov. This hydrophilic shield can reduce non-specific binding and interactions with other biomolecules and surfaces within a complex environment tandfonline.commdpi.com.

PEGylation is known to minimize interaction with other molecules and cell surface receptors, contributing to a "stealth effect" that can prolong the circulation time of conjugated therapeutics by reducing uptake by the reticuloendothelial system tandfonline.commdpi.com. This modulation of interactions in complex systems is a key advantage of using PEGylation in drug delivery and biomaterial design. The length of the PEG chain, such as the 17 ethylene (B1197577) glycol units in this compound, influences the extent of this shielding effect. Longer PEG chains generally provide a more significant steric barrier.

The study of biomolecular interactions in complex systems is an active area of research, employing various techniques to understand how molecules interact in crowded and heterogeneous environments unl.eduelifesciences.orgbiorxiv.orgcnr.it. While specific studies detailing the modulation of interactions by this compound in defined complex systems (like serum or cellular lysates) were not prominently found, the established principles of PEGylation suggest that conjugation with this compound would reduce aggregation and non-specific binding, thereby influencing the behavior and interaction profile of the modified biomolecule within such environments. The precise impact would be dependent on the nature of the complex system and the specific biomolecules involved.

Theoretical and Computational Investigations of Mpeg17 Nh2 Systems

Molecular Dynamics Simulations of mPEG17-NH2 Chains and Conjugates

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and properties of molecules over time. researchgate.net For this compound, MD simulations can provide insights into its conformational landscape, flexibility, and interactions with its environment.

Conformational Analysis and Flexibility of PEG Chains

PEG chains are known for their significant flexibility, which is influenced by dihedral angles along the polymer backbone. rsc.org MD simulations allow for the calculation of the distribution of these dihedral angles, providing a measure of conformational flexibility. Studies on PEG oligomers have shown that the conformational flexibility can be assessed by analyzing proper dihedral angles. rsc.org The elasticity of PEG in different solvents has also been studied using MD simulations, revealing that the solvent significantly affects its elastic properties. mpg.de For instance, PEG in water can exhibit local helical structures stabilized by water bridges, requiring significant forces to disrupt them. mpg.de The conformational behavior of PEG chains can also be described as adopting a curled conformation due to segment-to-segment interactions. researchgate.net

MD simulations can reveal how PEGylation, the attachment of PEG chains, influences the conformation and dynamics of conjugated molecules, such as proteins. researchgate.netacs.org The size and position of the PEG chain can impact the structural stability and dynamics of the conjugated species. researchgate.net

Interactions of this compound with Solvent and Other Macromolecules

The interactions of this compound with its environment, particularly water and biological macromolecules, are crucial for understanding its behavior in solution and biological systems. MD simulations are widely used to study these interactions.

PEG is highly soluble in water and can form hydrogen bonds with water molecules due to the presence of oxygen atoms in its repeating units and hydroxyl or amine end groups. nih.govresearchgate.net MD simulations have shown that water molecules interact closely with PEG, forming hydrogen bonds. nih.govresearchgate.net Studies on PEG in water have indicated that water does not aggregate but forms hydrogen bonds with PEG oligomers, competing with intramolecular hydrogen bonding within the PEG chains. nih.govresearchgate.net

When conjugated to macromolecules like proteins, this compound's interactions with the protein surface and surrounding solvent can be investigated. MD simulations of PEGylated proteins have shown that PEG chains can wrap around proteins via noncovalent interactions, influencing protein conformation and dynamics. acs.orgnih.gov The interactions between PEG and proteins can be complex and depend on the protein's surface properties and the size and concentration of PEG. acs.org Simulations have revealed that PEG can interact with specific amino acid residues on protein surfaces, with some residues showing higher affinity for PEG than others. onsager.cn These interactions can lead to a hydrated layer around the protein, contributing to the steric shielding effect of PEGylation. plos.org

MD simulations have also been used to study the interactions of PEG with other molecules, such as drugs and lipid bilayers, providing insights into drug delivery systems. mdpi.comnih.gov These simulations can detail van der Waals and hydrogen bonding interactions between PEG and other molecules. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) calculations are a quantum mechanical method used to investigate the electronic structure and properties of molecules, providing insights into reaction mechanisms and energetics. DFT can be applied to study the reactivity of the amine group in this compound and the energetic considerations of its functionalization.

Elucidation of Amine Reactivity Pathways

The terminal amine group in this compound is a key functional handle for conjugation and chemical modifications. DFT calculations can help elucidate the mechanisms of reactions involving this amine group. Studies using DFT have investigated the reactivity of amine groups in various chemical contexts, such as C-H amination reactions and ring-opening polymerizations initiated by amines. frontiersin.orgosti.gov These calculations can determine reaction pathways, transition states, and activation energies, providing a detailed understanding of how the amine group participates in chemical transformations. frontiersin.orgosti.gov For instance, DFT has been used to study the carbonyl addition and ring-opening steps in amine-mediated polymerizations. frontiersin.org

DFT calculations can also assess the basicity of amine groups, which is directly related to their reactivity towards electrophiles. pnas.org By calculating the thermodynamics of protonation reactions, DFT can provide a quantitative measure of amine basicity in different environments or when attached to different structures. pnas.org

Energetic Considerations for this compound Functionalization

DFT calculations are valuable for determining the energetic feasibility and thermodynamics of functionalizing this compound through reactions involving its amine group. These calculations can provide binding energies, reaction enthalpies, and free energies, which are crucial for predicting the spontaneity and efficiency of functionalization reactions.

DFT has been used to calculate the adsorption energies of molecules interacting with PEG-functionalized surfaces, providing insights into the strength of interactions formed through functionalization. nih.govbohrium.comnih.gov For example, DFT calculations have determined the binding energy of a drug molecule to a PEGylated nanocomposite, indicating favorable adsorption. nih.gov The stability of drug-polymer complexes formed through interactions, potentially involving amine groups, can be evaluated by calculating solvation energies using DFT. nih.gov

Furthermore, DFT can be used to study the electronic properties of the amine group and its local environment, such as molecular electrostatic potential diagrams, which can indicate regions prone to electrophilic or nucleophilic attack and thus inform about reactivity. mdpi.com Calculations of frontier molecular orbitals (HOMO and LUMO) can also provide insights into the reactivity and stability of the functionalized species. mdpi.com

Computational Modeling of this compound Self-Assembly and Nanostructure Formation

Computational modeling techniques, including MD simulations and other multiscale approaches, can be applied to study the self-assembly behavior of this compound, particularly if it is part of an amphiphilic structure. While this compound itself is largely hydrophilic due to the PEG chain, if conjugated to a hydrophobic block or molecule, it can form amphiphilic structures capable of self-assembling into various nanostructures like micelles or vesicles.

Computational modeling has been used to study the self-assembly of polymers, including PEG-based systems, into nanostructures. acs.orgsrce.hrpublisherspanel.com Techniques like dissipative particle dynamics (DPD) and coarse-grained MD are often employed to simulate the self-assembly process of amphiphilic polymers in solution, allowing for the prediction of nanostructure morphology and size. acs.orgsrce.hrpublisherspanel.com

These simulations can provide insights into the driving forces behind self-assembly, such as hydrophobic interactions between non-PEG blocks and the hydrophilic interactions of the PEG chains with the solvent. The conformation of the PEG chains within the self-assembled structure and their interactions with the surrounding environment can also be investigated computationally. Computational modeling can help in designing new amphiphilic molecules by predicting how changes in polymer architecture or the nature of the hydrophobic/hydrophilic blocks affect self-assembly behavior and the resulting nanostructures. upc.edu

Theoretical studies on PEGylated peptides and dendrimers have shown that the size and grafting density of PEG chains significantly modulate the conformation and structure of the resulting self-assembled complexes. mdpi.com This highlights the importance of computational modeling in understanding how the PEG component, including this compound in an amphiphilic system, influences the final nanostructure.

Compounds and PubChem CIDs:

Self-Consistent Field Theory (SCFT) for Block Copolymer Assembly

Self-Consistent Field Theory (SCFT) is a powerful theoretical framework used to study the equilibrium properties and phase behavior of inhomogeneous polymer systems, particularly block copolymers. atamanchemicals.comnih.gov SCFT models coarse-grained polymer chains and calculates the average density profiles of the different blocks in a system, minimizing the system's free energy to predict stable morphologies. This approach is especially suitable for investigating microphase separation in block copolymers, where chemically distinct blocks drive self-assembly into ordered structures like lamellae, cylinders, or spheres. atamanchemicals.comfishersci.ca

SCFT can predict phase diagrams as a function of these parameters, revealing transitions between different ordered phases. atamanchemicals.com It can also provide details about the interfacial properties and the spatial arrangement of the this compound block within the assembled structure. For instance, in an amphiphilic block copolymer containing this compound, SCFT could predict how the hydrophilic mPEG block segregates to interfaces or forms the corona of micelles in selective solvents. The terminal amine group on this compound could introduce additional complexities, such as potential for hydrogen bonding or electrostatic interactions, which could be incorporated into the SCFT model parameters to refine predictions of assembly behavior.

Multi-Scale Modeling Approaches in Biomaterial Design

Multi-scale modeling approaches are essential in biomaterial design because they bridge the gap between molecular-level interactions and macroscopic material properties and performance. These methods combine different computational techniques to study material behavior across various length and time scales, from atomistic details to larger-scale structures and their interactions with biological environments.

This compound is relevant to multi-scale modeling in biomaterial design as it can be a component in various biomaterial formulations, such as hydrogels, nanoparticles, or surface coatings. For example, mPEG-based hydrogels are important for tissue engineering and drug delivery. A multi-scale modeling approach for such a hydrogel incorporating this compound might involve:

Atomistic or Coarse-Grained Simulations: Studying the conformational behavior of individual this compound chains or their interactions with other components (e.g., crosslinkers, drugs, proteins) at the molecular level. Coarse-grained models are often used for larger systems or longer timescales.

Mesoscale Modeling: Investigating the network formation and structural properties of the hydrogel, potentially using methods like Dissipative Particle Dynamics (DPD) or Monte Carlo simulations. The connectivity provided by the terminal amine of this compound in forming crosslinks would be crucial at this scale.

Continuum Modeling: Predicting macroscopic properties like mechanical stiffness, swelling behavior, or diffusion of solutes through the hydrogel network, informed by the details from the lower scales.

Conformational Sampling and Ligand Docking Simulations (if applicable to this compound-modified biomolecules)

Conformational sampling and ligand docking simulations are computational techniques primarily used to understand the interactions between molecules, such as the binding of a ligand to a protein receptor. These methods are applicable to this compound-modified biomolecules when investigating how the attached this compound chain affects the conformation of the biomolecule or its interaction with other molecules (e.g., receptors, enzymes, antibodies). nih.gov

PEGylation, the process of conjugating PEG to a biomolecule, is a common strategy to improve its pharmacokinetic properties, such as increasing circulation half-life and reducing immunogenicity. nih.gov When this compound is used for PEGylation, the terminal amine group forms a covalent link to the biomolecule. The presence of the flexible PEG chain can influence the biomolecule's conformation and its ability to interact with its target or other biological entities. nih.gov

Conformational Sampling: Molecular dynamics (MD) simulations can be used to sample the possible conformations of the this compound chain attached to a biomolecule. nih.gov The flexibility of the PEG chain allows it to adopt a wide range of conformations, which can create a "steric shield" around the biomolecule. Sampling these conformations is crucial to understand the extent of this shielding and how it might affect interactions. Studies have shown that PEG chains can adopt random coil formations and that PEGylation can influence the conformation and stability of peptides and proteins. nih.gov

Ligand Docking Simulations: Docking simulations can be performed to predict how a PEGylated biomolecule (modified with this compound) interacts with a binding partner, such as a receptor on a cell surface or an antibody. nih.gov By docking the PEGylated biomolecule to its target, researchers can assess how the attached this compound chain affects the binding pose, affinity, and specificity. Docking studies on PEGylated proteins have indicated that the PEG chain length and conjugation site can influence the binding affinity to receptors. Conformational ensembles generated from MD simulations of the PEGylated biomolecule can be used in docking to account for the flexibility of the PEG chain and the biomolecule.

In the context of this compound-modified biomolecules, these simulations can provide valuable insights into how the PEGylation impacts the therapeutic efficacy, targeting, and potential for immune recognition. nih.gov

Emerging Research Directions and Future Perspectives for Mpeg17 Nh2

Advanced Synthesis of Ultra-Defined mPEG17-NH2 and its Derivatives

The synthesis of ultra-defined monodisperse PEGs, including specific chain lengths like this compound, is a critical area of ongoing research. While conventional polymerization of ethylene (B1197577) oxide typically yields polydisperse products, advanced synthetic methods are being developed to achieve precise control over chain length and end-group functionalization. nih.gov

Current strategies for synthesizing monodisperse PEGs often involve iterative step-by-step approaches. These methods typically utilize protected ethylene glycol monomers and controlled coupling reactions to build the PEG chain one or a few units at a time. rsc.orgacs.org The introduction of a terminal amine group requires specific functionalization strategies, often involving the conversion of a hydroxyl or other suitable end group into a primary amine. acs.org

Challenges in achieving ultra-high purity and scalability remain. Iterative synthesis can be labor-intensive and require rigorous purification steps after each addition, increasing cost and time. nih.govacs.org Future research is focused on developing more efficient and scalable synthetic routes. This includes exploring new protecting group strategies (e.g., base-labile groups) that simplify the deprotection and coupling steps, potentially allowing for one-pot reactions. beilstein-journals.org Novel polymerization techniques that offer better control over chain growth and minimize side reactions are also under investigation. chinesechemsoc.org The goal is to develop synthetic methodologies that can reliably produce multi-kilogram quantities of highly pure this compound with minimal batch-to-batch variation, which is essential for pharmaceutical and advanced material applications. international-biopharma.com

Integration of this compound into Responsive and Adaptive Materials

The incorporation of this compound into responsive and adaptive materials is an exciting area of future research. The unique properties of PEG, such as its hydrophilicity and flexibility, combined with the reactive amine group, make it an ideal component for designing materials that can change their properties in response to external stimuli. nih.govacs.org

Materials incorporating this compound could be designed to respond to changes in pH, temperature, light, or the presence of specific biomolecules. For instance, the amine group can be readily protonated or deprotonated depending on the pH, which can influence the solubility and conformation of the PEG chain within a material matrix. This pH-responsiveness can be leveraged in drug delivery systems for targeted release in acidic environments, such as tumors or endosomes. nih.govmdpi.com

Furthermore, mPEG segments can exhibit thermoresponsive behavior, particularly when combined with other polymers. researchgate.net Materials could be engineered where the solubility or structure changes with temperature, leading to applications in smart coatings, sensors, or separation technologies. The amine group provides a handle for cross-linking or conjugating other functional molecules, allowing for the creation of complex, multi-stimuli responsive systems. Research will focus on understanding how the precise length of mPEG17 influences the responsiveness compared to polydisperse or longer PEG chains and how to best integrate it into various material architectures, such as hydrogels, nanoparticles, and films. acs.orgjenkemusa.com

Exploration of Novel Bioconjugation Chemistries with this compound

This compound is a valuable tool for bioconjugation due to its well-defined structure and reactive amine group. biochempeg.combroadpharm.com Future research will focus on exploring novel and more efficient bioconjugation chemistries utilizing this compound.

Traditional bioconjugation methods often involve the reaction of amine groups with activated esters (like NHS esters) or carboxylic acids to form stable amide bonds. biochempeg.comnih.gov While effective, these methods can sometimes lack specificity, leading to conjugation at multiple sites on a biomolecule. rsc.orgconicet.gov.ar

Future directions include the development of site-specific bioconjugation techniques that utilize the terminal amine of this compound. This could involve enzymatic conjugation methods or the use of unnatural amino acids incorporated into proteins to provide unique reaction handles. rsc.org Additionally, the exploration of click chemistry approaches, where the amine group is converted into a suitable functional group (e.g., azide (B81097) or alkyne) for highly efficient and specific reactions with complementary functionalized biomolecules, is a promising avenue. biochempeg.com Research will also focus on developing conjugation strategies that preserve the biological activity of the biomolecule and minimize unwanted side reactions. The defined nature of this compound allows for better control over the number and location of PEG chains attached to a biomolecule, which is crucial for optimizing pharmacokinetic and pharmacodynamic properties. biochempeg.comnih.govresearchgate.net

Theoretical Advancements in Predicting this compound System Behavior

Theoretical and computational studies play a crucial role in understanding and predicting the behavior of polymer systems, including those involving this compound. Future research will focus on developing more sophisticated theoretical models and simulation techniques to better understand the conformation, dynamics, and interactions of this compound in various environments.

Models like the Alexander-de Gennes and Milner-Witten-Cates theories have been used to describe the behavior of polymer brushes based on grafting density and chain length. rsc.orgnih.gov These models can be adapted and refined to specifically address the behavior of short, monodisperse PEG chains like mPEG17 when grafted onto surfaces or nanoparticles. rsc.orgnih.gov

Molecular dynamics simulations can provide detailed insights into the conformational dynamics of this compound in solution, its interactions with solvents, and its behavior at interfaces. nih.gov These simulations can help predict how the amine group's protonation state affects chain conformation and how the PEG chain interacts with other molecules, such as proteins or cell membranes. nih.gov Future theoretical advancements will aim to develop predictive models that can guide the design of new materials and bioconjugates incorporating this compound, optimizing their properties for specific applications. This includes modeling the effects of chain length, grafting density, and the presence of the amine group on properties like steric repulsion, protein adsorption, and cellular uptake. rsc.orgnih.gov

Role of this compound in Next-Generation Bio-Inspired and Engineering Materials

This compound is poised to play a significant role in the development of next-generation bio-inspired and engineering materials. Its biocompatibility, hydrophilicity, and reactive amine group make it a valuable component for creating materials that mimic biological systems or possess advanced engineering functionalities. mdpi.comnih.gov

In bio-inspired materials, this compound can be used to create surfaces that resist non-specific protein adsorption and cell adhesion, mimicking the stealth properties of cell membranes. rsc.orgnih.gov The amine group can be used to immobilize biomolecules, such as peptides or growth factors, onto material surfaces to promote specific cell interactions for tissue engineering or regenerative medicine applications. mdpi.comnih.gov

In engineering materials, this compound can be incorporated into polymers or composites to modify their mechanical properties, introduce responsiveness, or enhance their compatibility with biological environments. acs.orgjenkemusa.comrsc.org For example, it can be used as a cross-linker in hydrogels to tune their stiffness and degradation rate for applications in drug delivery or as scaffolds for cell culture. acs.orgjenkemusa.com The precise nature of this compound allows for fine-tuning of material properties, leading to the development of materials with predictable and optimized performance. Future research will explore novel material architectures and fabrication techniques that leverage the unique attributes of this compound to create advanced materials for a wide range of applications, from biomedical devices to smart coatings and sensors. mdpi.comrsc.orgjenkemusa.com

Q & A

Basic: What are the standard synthetic protocols for mPEG17-NH2, and how are reaction conditions optimized?

Methodological Answer:
The synthesis of this compound typically involves controlled polymerization of ethylene oxide initiated by a primary amine, followed by purification via dialysis or size-exclusion chromatography. Key steps include:

  • Monomer-to-initiator ratio optimization : Adjusting the molar ratio of ethylene oxide to the amine initiator to achieve the desired polymer length (e.g., DP=17).
  • Catalyst selection : Using alkali metal hydroxides (e.g., KOH) or metal-organic catalysts to enhance reaction efficiency .
  • Purification validation : Confirming removal of unreacted monomers and catalysts via MALDI-TOF-MS or GPC .
    Table 1 : Example reaction parameters:
ParameterTypical RangeAnalytical Validation Method
Temperature60–80°CIn-situ FTIR monitoring
Reaction time24–48 hoursGPC for molecular weight
SolventAnhydrous THF or DCMNMR for residual solvents

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound purity and structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for ethylene oxide repeat units (δ ~3.5–3.7 ppm) and terminal amine protons (δ ~1.5–2.0 ppm). Integrate signals to confirm degree of polymerization (DP=17) .
  • HPLC-MS : Use reverse-phase columns (C18) with evaporative light scattering (ELS) or charged aerosol detection (CAD) to quantify low-abundance impurities (e.g., diols or truncated chains) .
  • FTIR : Validate amine functionalization via N-H stretching bands (3300–3500 cm⁻¹) and C-O-C ether linkages (1100 cm⁻¹) .

Advanced: How should researchers resolve contradictions in reported hydrodynamic radii (Rh) of this compound across studies?

Methodological Answer:
Discrepancies in Rh values often arise from:

Measurement techniques : Compare dynamic light scattering (DLS) vs. SEC-MALS. DLS may overestimate Rh due to aggregation, while SEC-MALS provides weight-average values .

Sample preparation : Ensure consistent buffer ionic strength (e.g., 0.1 M PBS) and temperature (25°C) to avoid conformation changes .

Data normalization : Cross-reference with a well-characterized PEG standard (e.g., PEG5k) to calibrate instruments .
Recommended workflow :

  • Replicate measurements using orthogonal techniques.
  • Report polydispersity index (PDI) to contextualize Rh variability .

Advanced: What strategies mitigate batch-to-batch variability in this compound bio-conjugation efficiency?

Methodological Answer:
Variability arises from amine group accessibility and polymer end-group fidelity. Mitigation approaches include:

  • Pre-activation of amines : Use succinimidyl esters (NHS) to stabilize reactive groups prior to conjugation .
  • Quality control thresholds : Reject batches with >5% deviation in amine titration (via UV-vis after TNBS assay) .
  • Cross-validation : Compare conjugation yields using model substrates (e.g., fluorescein isothiocyanate) across multiple batches .

Advanced: How can computational modeling guide the design of this compound-based drug delivery systems?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict PEG chain conformation in aqueous vs. lipid bilayer environments to optimize drug loading .
  • Coarse-grained models : Estimate critical micelle concentration (CMC) and aggregation behavior for nanoparticle formulations .
  • Density functional theory (DFT) : Calculate binding energies between this compound and target ligands (e.g., folate receptors) to prioritize synthetic targets .
    Key validation step : Correlate simulation results with experimental SAXS/SANS data to refine models .

Advanced: What are best practices for analyzing this compound stability under physiological conditions?

Methodological Answer:

  • Accelerated degradation studies : Incubate in PBS (pH 7.4, 37°C) and monitor hydrolysis via:
    • GPC : Track molecular weight shifts over 14–28 days.
    • LC-MS : Identify degradation products (e.g., PEG diols) .
  • Oxidative stress testing : Add hydrogen peroxide (0.1–1% v/v) to simulate immune-mediated oxidation .
  • Statistical analysis : Use Weibull models to predict shelf-life from degradation kinetics .

Basic: How do researchers ensure reproducibility in this compound-based nanoparticle formulations?

Methodological Answer:

  • Standardized protocols : Document solvent evaporation rates, sonication times, and temperature profiles during nanoprecipitation .
  • Critical quality attributes (CQAs) : Specify particle size (PDI <0.2), zeta potential (±10 mV), and drug encapsulation efficiency (>80%) .
  • Inter-lab validation : Share samples with collaborating labs for independent DLS and TEM characterization .

Advanced: What ethical and reporting standards apply to studies involving this compound in animal models?

Methodological Answer:

  • Dose justification : Calculate maximum tolerated dose (MTD) based on PEG’s known renal clearance thresholds .
  • In vivo imaging compliance : For fluorescently tagged PEG, adhere to institutional guidelines on laser exposure limits .
  • Data transparency : Publish raw histopathology data and nanoparticle biodistribution profiles as supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.